1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole
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Overview
Description
1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is a synthetic compound with the molecular formula C10H7F2N3O2 and a molecular weight of 239.18 g/mol. This compound is known for its applications in various fields of research and industry, particularly due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzyl chloride and 4-nitro-1H-pyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, resulting in changes in cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole can be compared with similar compounds to highlight its uniqueness:
1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole: This compound differs in the position of the fluorine atoms, which can influence its reactivity and applications.
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine:
Methyl 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate: The addition of a carboxylate group introduces new functional possibilities and applications.
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-8-1-2-10(12)7(3-8)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFDNQDDNADTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(C=N2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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